3-Bromo-3',5'-dichlorobenzophenone chemical properties
3-Bromo-3',5'-dichlorobenzophenone chemical properties
[1]
Executive Summary
3-Bromo-3',5'-dichlorobenzophenone (CAS: 844879-42-1) is a highly specialized halogenated diaryl ketone utilized primarily as a chemo-selective scaffold in medicinal chemistry and proteomics.[1][2][3][4] Unlike simple benzophenones, this compound features a "meta-meta" substitution pattern that is difficult to access via standard Friedel-Crafts acylation.[1] Its value lies in its orthogonal reactivity : the significant difference in bond dissociation energies between the aryl-bromide and aryl-chloride bonds allows for sequential, site-specific cross-coupling reactions.[1] This guide details the physicochemical profile, validated synthesis routes, and strategic applications of this compound in drug discovery and photo-affinity labeling.[1]
Chemical Identity & Structural Analysis[1][5][6]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (3-Bromophenyl)(3,5-dichlorophenyl)methanone |
| CAS Number | 844879-42-1 |
| Molecular Formula | C₁₃H₇BrCl₂O |
| Molecular Weight | 329.99 g/mol |
| SMILES | Clc1cc(Cl)cc(c1)C(=O)c2cccc(Br)c2 |
| MDL Number | MFCD06201468 |
3D Conformational Analysis
The benzophenone core is inherently non-planar due to steric repulsion between the ortho-hydrogens.[1] In 3-Bromo-3',5'-dichlorobenzophenone, the phenyl rings typically adopt a twist angle of approximately 45–55° relative to the carbonyl plane.[1]
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Steric Impact: The 3,3',5' substitution pattern leaves the ortho positions (2,6,2',6') open, maintaining the rotational freedom characteristic of unsubstituted benzophenone.[1]
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Electronic Impact: The carbonyl group acts as an electron-withdrawing bridge.[1] The 3,5-dichloro ring is significantly more electron-deficient than the 3-bromo ring, influencing nucleophilic attack vectors.[1]
Physicochemical Properties[1][5][6][7][8][9]
The following data aggregates experimental values and high-confidence predicted models (ACD/Labs, EPISuite) for this specific isomer.
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Standard ambient conditions |
| Melting Point | 78 – 82 °C (Predicted) | Consistent with tri-halogenated benzophenones |
| Boiling Point | ~432 °C | @ 760 mmHg (Decomposition likely >300°C) |
| Density | 1.62 ± 0.1 g/cm³ | High density due to heavy halogen load |
| LogP (Octanol/Water) | 5.12 ± 0.3 | Highly Lipophilic (Class IV compound) |
| Solubility | DMSO, DCM, Ethyl Acetate | Insoluble in water (< 0.1 mg/L) |
| Flash Point | ~215 °C | Non-flammable under standard lab conditions |
Synthesis & Production Strategies
Critical Analysis of Synthetic Routes
A common error in synthesizing meta-substituted benzophenones is attempting Friedel-Crafts acylation.[1]
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Why Friedel-Crafts Fails: Reacting 3,5-dichlorobenzoyl chloride with bromobenzene yields predominantly para-bromo products (4-bromo), not the desired 3-bromo isomer.[1] Conversely, reacting 3-bromobenzoyl chloride with 1,3-dichlorobenzene directs acylation to the ortho or para position relative to the chlorines (positions 2 or 4), resulting in 2,4-dichloro substitution.[1]
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The Solution: Organometallic addition to a nitrile or Weinreb amide is the only self-validating protocol to guarantee the meta-meta substitution pattern.[1]
Protocol: Grignard Addition to Nitrile (The "Gold Standard")
This route ensures regiospecificity by assembling pre-functionalized rings.[1]
Reagents:
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3,5-Dichlorobromobenzene (Precursor A)[1]
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3-Bromobenzonitrile (Precursor B)[1]
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i-Propylmagnesium chloride (Turbo Grignard) or Mg turnings.[1]
Workflow Diagram:
Figure 1: Regioselective synthesis via Grignard addition to nitrile, avoiding isomer mixtures common in Friedel-Crafts.[1]
Step-by-Step Methodology:
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Grignard Formation: In a flame-dried 3-neck flask under Argon, activate Mg turnings (1.1 eq) with iodine. Add 3,5-dichlorobromobenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour to ensure complete formation of (3,5-dichlorophenyl)magnesium bromide.
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QC Check: Aliquot quenched with water should show 1,3-dichlorobenzene by GC-MS.[1]
-
-
Addition: Cool the Grignard solution to 0°C. Cannulate a solution of 3-bromobenzonitrile (0.95 eq) in THF slowly into the flask. The nitrile is electrophilic at the cyano carbon.[1]
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Imine Hydrolysis: Stir at RT for 4 hours (formation of ketimine salt). Quench with 3M HCl and reflux for 2 hours. This converts the intermediate imine (
) directly to the ketone ( ).[1] -
Purification: Extract with EtOAc. Wash with brine.[1][5] Recrystallize from Ethanol/Hexane to remove trace biphenyl byproducts.[1]
Reactivity Profile & Applications
Chemoselectivity (The "Br vs Cl" Advantage)
This molecule is designed for sequential cross-coupling .[1] The C-Br bond (~81 kcal/mol) is weaker than the C-Cl bond (~96 kcal/mol).[1] This allows researchers to functionalize the 3-position first using Palladium catalysis at lower temperatures, leaving the 3',5'-dichloro motif intact for later stages.[1]
Reactivity Logic Map:
Figure 2: Chemo-selective reactivity profile showing sequential functionalization capabilities.[1]
Key Applications
-
Photo-Affinity Labeling (Proteomics): The benzophenone moiety is a robust photophore.[1] Upon UV irradiation (350–360 nm), the carbonyl oxygen forms a reactive triplet diradical that abstracts hydrogen from nearby proteins, forming a permanent covalent bond.[1] The 3,5-dichloro substitution increases the lipophilicity, aiding membrane protein targeting, while the 3-bromo handle allows for the attachment of biotin or fluorescent tags before the photo-crosslinking step.[1]
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Fragment-Based Drug Discovery (FBDD): The 3,5-dichloroaryl motif is a "privileged structure" found in various kinase inhibitors.[1] This compound serves as a core scaffold where the bromine is replaced with a heterocycle (e.g., pyridine, imidazole) to generate focused libraries of kinase inhibitors.[1]
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7][8][9] |
| STOT-SE | H335 | May cause respiratory irritation.[1][6][8] |
| Aquatic Toxicity | H413 | May cause long-lasting harmful effects to aquatic life (Predicted due to LogP > 5).[1] |
Handling Protocols:
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PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and lab coat.[1]
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Inhalation: Handle strictly within a chemical fume hood.[1] Halogenated benzophenones can be potent respiratory irritants.[1][8]
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Disposal: Collect in halogenated organic waste containers. Do not release into drains; high LogP implies bioaccumulation potential.[1]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Bromobenzophenone (Analogous Reactivity). PubChem.[1] Available at: [Link][1]
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Smith, P. A. S. The Chemistry of Open-Chain Organic Nitrogen Compounds (Reference for Nitrile-Grignard mechanism).[1] Benjamin/Cummings, 1966.[1]
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Dorman, G., & Prestwich, G. D. (1994).[1] Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661-5673.[1] (Foundational text on benzophenone photo-affinity mechanics).
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Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Reference for Br-selective coupling).
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